molecular formula C25H20O6 B2942500 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate CAS No. 847038-03-3

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate

Cat. No.: B2942500
CAS No.: 847038-03-3
M. Wt: 416.429
InChI Key: XTJWESMYFYERHE-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, an ethoxyphenoxy group, and a methylbenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via a nucleophilic substitution reaction, where the chromen-4-one intermediate reacts with 2-ethoxyphenol in the presence of a suitable base.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with 4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or benzoate rings, using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, resulting in various biological effects.

Comparison with Similar Compounds

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate can be compared with other similar compounds, such as:

  • 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate
  • 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
  • 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

These compounds share similar structural features but differ in the substituents on the phenoxy or benzoate rings

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-3-28-20-6-4-5-7-21(20)31-23-15-29-22-14-18(12-13-19(22)24(23)26)30-25(27)17-10-8-16(2)9-11-17/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJWESMYFYERHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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